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Compound of Interest

Compound Name: 3-Aminopentan-2-ol hydrochloride
Cat. No.: B13200782
Get Quote

Executive Summary

3-Aminopentan-2-ol hydrochloride (CsH13NOJ[1]-HCI) is a vicinal amino alcohol salt
characterized by two adjacent chiral centers at the C2 and C3 positions. This structural motif is
a critical pharmacophore in medicinal chemistry, serving as a scaffold for Cyclin-Dependent
Kinase (CDK) inhibitors, HIV protease inhibitors, and chiral auxiliaries in asymmetric synthesis.
Its value lies in its stereochemical diversity; the molecule exists as four distinct stereocisomers,
each offering unique spatial arrangements for ligand-receptor binding.

Chemical Identity & Stereochemistry

The molecule consists of a pentane backbone with a hydroxyl group at C2 and an amino group
at C3. The presence of two stereogenic centers yields two diastereomeric pairs (syn and anti),
comprising four enantiomers.

Nomenclature and Identification

o |IUPAC Name: 3-Aminopentan-2-ol hydrochloride[1]

e Common Synonyms: 3-Amino-2-pentanol HCI; a-methyl-B-ethyl-B3-hydroxyethylamine HCI
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e Molecular Formula: CsH14CINOJ[1][2]

e Molecular Weight: 139.62 g/mol [1][2]

o CAS Registry Numbers:

[e]

Racemate (Free Base): 50411-28-4

o

(2R,3S)-HCI: 951000-34-3 (Frequently used in CDK inhibitor synthesis)

o

(2S,3S)-HCl: 1352149-50-8[2]

[¢]

(2S,3R)-HCI: 2387568-51-4[1]

Stereochemical Configuration

The biological activity of derivatives often depends strictly on the absolute configuration. For
instance, the (2R,3S) isomer is a key intermediate for specific purine-based CDK inhibitors.

Isomer Configuration Relationship Geometric Designation
(2R,39) Enantiomer of (2S,3R) Syn (Threo-like)

(2S,3R) Enantiomer of (2R,3S) Syn (Threo-like)

(2R,3R) Enantiomer of (2S,3S) Anti (Erythro-like)

(2S,3S) Enantiomer of (2R,3R) Anti (Erythro-like)

Synthesis Methodologies

The synthesis of 3-aminopentan-2-ol generally proceeds via two primary routes: the Henry
(Nitroaldol) Reaction for racemic or diastereoselective synthesis, and Amino Ketone Reduction
for high enantiopurity.

Route A: The Henry (Nitroaldol) Reaction

This is the classic route for constructing the carbon skeleton.[3] It involves the base-catalyzed
condensation of acetaldehyde (C2) and 1-nitropropane (C3).
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e Mechanism: The base deprotonates 1-nitropropane at the

-position, generating a nitronate anion.[3][4] This nucleophile attacks the carbonyl carbon of
acetaldehyde.

e Regiochemistry: The reaction specifically yields 3-nitro-2-pentanol.

e Reduction: The nitro group is subsequently reduced (using H2/Pd-C or LiAlH4) to the amine.

Route B: Stereoselective Reduction of Amino Ketones

For high optical purity, researchers often start with amino acids or amino ketones.
e Precursor: 3-Aminopentan-2-one (derived from N-protected amino acids).

» Reagent: Bulky hydride reducing agents like L-Selectride® or NaBHa4 in the presence of
chelating agents.

e Outcome: L-Selectride typically favors the syn diastereomer via a Felkin-Anh transition state,
while chelating conditions can favor the anti product.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from precursors to the final salt form.
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Figure 1: Synthetic workflow from commodity chemicals to the hydrochloride salt via the Henry

Reaction.

Physicochemical Properties
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Understanding the physical behavior of the hydrochloride salt is essential for formulation and

handling.
Property Description/Value Causality & Notes
lonic lattice energy of the
) ) ) ammonium chloride moiety
_ White to off-white crystalline - )
Physical State stabilizes the solid form

solid o
compared to the liquid free

base.

_ _ The polar ionic character
N Highly soluble in water, ) ) )
Solubility allows strong interaction with
methanol, ethanol )
protic solvents.

The salt readily absorbs
o ) atmospheric moisture; must be
Hygroscopicity Hygroscopic ]
stored under inert gas (Ar/N2)

in a desiccator.

Typical for aliphatic primary
) ammonium salts; indicates it
pKa (Amine) ~9.5-105 )
remains protonated at

physiological pH.

Specific rotation

Chirality Optically Active varies by isomer; critical for

QC in asymmetric synthesis.

Applications in Drug Development

The 3-aminopentan-2-ol scaffold is not merely a solvent or reagent; it is a structural motif
embedded in bioactive compounds.

Cyclin-Dependent Kinase (CDK) Inhibitors

The (2R,3S) isomer is a documented intermediate in the synthesis of purine-based CDK
inhibitors. These compounds function by competitively binding to the ATP-binding pocket of
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CDK enzymes (e.g., CDK2, CDK9), which are upregulated in various cancers and viral
infections (HIV).

e Mechanism: The amino alcohol moiety mimics the ribose or phosphate binding regions of
ATP, forming crucial hydrogen bonds within the enzyme's active site.

» Impact: Inhibition of CDK9 can suppress HIV-1 transcription, making these derivatives
potential candidates for antiretroviral therapy.

Chiral Auxiliaries and Ligands

In asymmetric catalysis, the free base is used to synthesize N,O-ligands. These ligands
coordinate with transition metals (e.g., Ru, Zn) to catalyze enantioselective reductions or
alkylations. The rigid stereochemistry of the pentyl backbone induces chirality in the reaction
product.

Experimental Protocols

Safety Note:All procedures involving nitroalkanes and pressurized hydrogen must be
conducted in a fume hood with blast shielding. The hydrochloride salt is an irritant.

Protocol 6.1: Salt Formation from Free Base

This protocol describes the conversion of the oily free base into the stable hydrochloride salt.

» Dissolution: Dissolve 10 mmol of crude 3-aminopentan-2-ol (free base) in 20 mL of
anhydrous diethyl ether or isopropanol. Cool the solution to 0°C in an ice bath.

 Acidification: Dropwise add a solution of 2M HCI in diethyl ether (or 1.25 equivalents of
acetyl chloride in methanol generated in situ) under vigorous stirring.

» Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

« |solation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture
absorption.

e Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove non-polar
impurities.
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e Drying: Dry the solid in a vacuum desiccator over P20s for 12 hours.

Protocol 6.2: Determination of Enantiomeric Excess (ee)

To verify the stereochemical integrity of the (2R,3S) isomer:

» Derivatization: React a small aliquot of the salt (neutralized) with Mosher's acid chloride
(MTPA-CI).

e Analysis: Analyze the resulting amide diastereomers via *H-NMR (500 MHz) or Chiral HPLC
(e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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